N-[3-(diethylamino)propyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[3-(DIETHYLAMINO)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Preparation Methods
The synthesis of N-[3-(DIETHYLAMINO)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylic acid with N,N-diethyl-1,3-propanediamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Chemical Reactions Analysis
N-[3-(DIETHYLAMINO)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the diethylamino group, using reagents like alkyl halides.
Scientific Research Applications
N-[3-(DIETHYLAMINO)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and is used in various organic transformations.
Mechanism of Action
The mechanism of action of N-[3-(DIETHYLAMINO)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N-[3-(DIETHYLAMINO)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(3-DIMETHYLAMINOPROPYL)METHACRYLAMIDE: This compound is used as a monomer in polymer synthesis and has applications in material science.
N-(3-DIMETHYLAMINOPROPYL)-N’-ETHYLCARBODIIMIDE: Commonly used as a coupling agent in peptide synthesis[][6].
The uniqueness of N-[3-(DIETHYLAMINO)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
Molecular Formula |
C14H20N4O2S |
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Molecular Weight |
308.40 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C14H20N4O2S/c1-3-18(4-2)9-6-8-15-13(19)14-16-12(17-20-14)11-7-5-10-21-11/h5,7,10H,3-4,6,8-9H2,1-2H3,(H,15,19) |
InChI Key |
DNFHAVLLBFUULO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=NC(=NO1)C2=CC=CS2 |
Origin of Product |
United States |
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